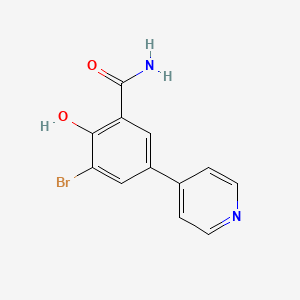
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a hydroxyl group, and a pyridinyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method starts with the bromination of 2-hydroxy-5-pyridin-4-ylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting brominated intermediate is then reacted with an amine, such as ammonia or a primary amine, to form the benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and amide formation, as well as purification techniques like recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-bromo-2-oxo-5-pyridin-4-ylbenzamide.
Reduction: Formation of 2-hydroxy-5-pyridin-4-ylbenzamide.
Substitution: Formation of 3-substituted-2-hydroxy-5-pyridin-4-ylbenzamide derivatives.
Applications De Recherche Scientifique
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the pyridinyl group can interact with aromatic residues through π-π stacking interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-pyridin-4-ylbenzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-2-hydroxybenzamide: Lacks the pyridinyl group, which may affect its binding affinity to certain targets.
3-Bromo-5-pyridin-4-ylbenzamide: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide is unique due to the presence of all three functional groups (bromine, hydroxyl, and pyridinyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H9BrN2O2 |
|---|---|
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
3-bromo-2-hydroxy-5-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-6-8(7-1-3-15-4-2-7)5-9(11(10)16)12(14)17/h1-6,16H,(H2,14,17) |
Clé InChI |
SHUDMDTZTYMLBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=C(C(=C2)Br)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


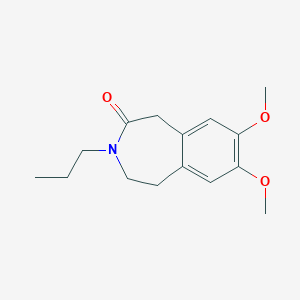
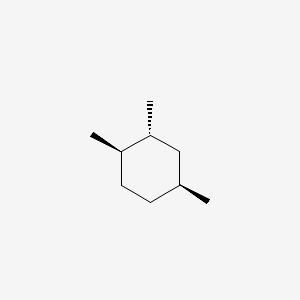
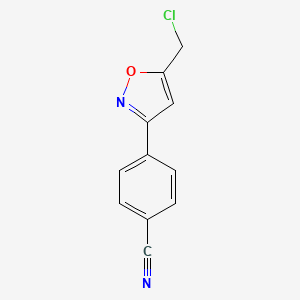
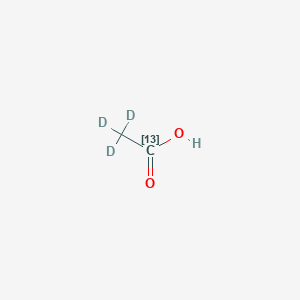

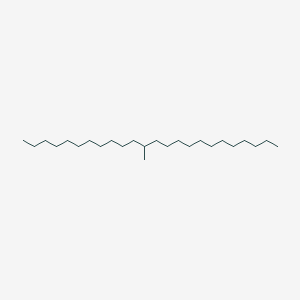
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
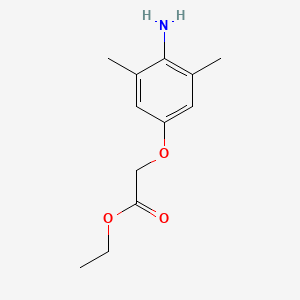

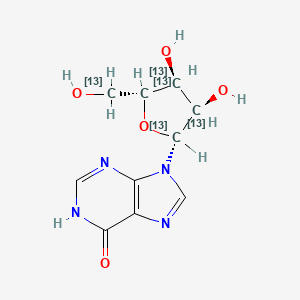
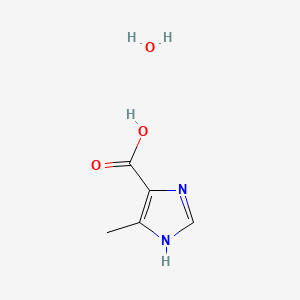
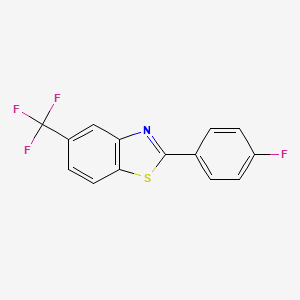
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)

